1-(Aminomethyl)-7-methylnaphthalene 1-(Aminomethyl)-7-methylnaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003487
InChI: InChI=1S/C12H13N/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-7H,8,13H2,1H3
SMILES:
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol

1-(Aminomethyl)-7-methylnaphthalene

CAS No.:

Cat. No.: VC16003487

Molecular Formula: C12H13N

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Aminomethyl)-7-methylnaphthalene -

Specification

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
IUPAC Name (7-methylnaphthalen-1-yl)methanamine
Standard InChI InChI=1S/C12H13N/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-7H,8,13H2,1H3
Standard InChI Key GWQDLAWCLGWYJP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=CC=C2CN)C=C1

Introduction

"1-(Aminomethyl)-7-methylnaphthalene" is an organic compound derived from the naphthalene family. It is characterized by a naphthalene backbone substituted with an aminomethyl group at position 1 and a methyl group at position 7. This structure suggests potential applications in organic synthesis, pharmaceuticals, or materials science due to the aromatic system's stability and reactivity.

General Features:

  • Molecular Formula: Likely C12H13NC_{12}H_{13}N (based on the name).

  • Functional Groups:

    • Aminomethyl group (-CH2_2-NH2_2) at position 1.

    • Methyl group (-CH3_3) at position 7.

  • Core Structure: Naphthalene (a fused aromatic ring system).

Chemical Reactivity

  • Aromaticity: The naphthalene core is highly stable due to delocalized π-electrons.

  • Reactivity of Aminomethyl Group:

    • Can act as a nucleophile in substitution reactions.

    • Likely to form hydrogen bonds, influencing intermolecular interactions.

  • Methyl Group: Provides hydrophobic character and slight steric hindrance.

Potential Applications

Given its structure, "1-(Aminomethyl)-7-methylnaphthalene" might find utility in several fields:

  • Pharmaceuticals:

    • The aminomethyl group could interact with biological targets through hydrogen bonding or ionic interactions.

    • Derivatives may exhibit bioactivity as enzyme inhibitors or receptor modulators.

  • Organic Synthesis:

    • Serves as a precursor for more complex molecules via amination or alkylation reactions.

  • Material Science:

    • Potential use in dye synthesis or as a building block for polymers.

Data Tables (Hypothetical)

PropertyValue/Description
Molecular FormulaC12H13NC_{12}H_{13}N
Molecular Weight~171 g/mol
Melting Point~100–150°C (estimated)
Boiling Point~300°C (estimated)
SolubilityModerately soluble in water
Functional GroupsAminomethyl (-CH2_2-NH2_2), Methyl (-CH3_3)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator